molecular formula C10H21N2O9P B140865 2'-Aminoethylphosphoryl(-6)-N-acetylglucosamine CAS No. 143873-64-7

2'-Aminoethylphosphoryl(-6)-N-acetylglucosamine

Cat. No. B140865
M. Wt: 344.26 g/mol
InChI Key: VPNPNYQWJWMYJO-VVULQXIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Aminoethylphosphoryl(-6)-N-acetylglucosamine, also known as Ac4GlcNAc-PEt, is a synthetic compound that has gained significant attention in scientific research. It is a derivative of N-acetylglucosamine, a monosaccharide that is commonly found in glycoproteins and glycolipids. Ac4GlcNAc-PEt has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of 2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet involves the inhibition of glycosyltransferases. This inhibition leads to the alteration of glycosylation patterns, which can affect various cellular processes. Additionally, 2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in energy homeostasis and cell survival. Activation of the AMPK pathway leads to the inhibition of mTOR signaling, which is a critical pathway involved in cell growth and proliferation.

Biochemical And Physiological Effects

2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet has been shown to have various biochemical and physiological effects. It has been shown to alter glycosylation patterns, which can affect various cellular processes, including cell adhesion, migration, and signaling. Additionally, it has been shown to inhibit the growth of various cancer cells and to enhance the immune response against cancer cells. Moreover, it has been shown to have anti-inflammatory properties and to protect against ischemia-reperfusion injury.

Advantages And Limitations For Lab Experiments

2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet has several advantages for lab experiments. It is a synthetic compound that can be easily obtained and purified. Additionally, it has been extensively studied and has shown promising results in various biochemical and physiological studies. However, there are some limitations to its use. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, its mechanism of action is complex, and further studies are needed to fully elucidate its effects.

Future Directions

There are several future directions for the study of 2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet. One area of research could be the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various cellular processes. Moreover, its potential therapeutic applications in cancer, inflammation, and ischemia-reperfusion injury need to be further explored. Finally, the development of more specific inhibitors of glycosyltransferases could lead to the development of more effective therapies for various diseases.

Synthesis Methods

2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet can be synthesized using various methods. One of the most commonly used methods involves the reaction between N-acetylglucosamine and phosphorus oxychloride, followed by the addition of ethylenediamine. The resulting product is then acetylated using acetic anhydride to obtain 2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet. Another method involves the reaction between N-acetylglucosamine and phosphoric acid, followed by the addition of ethylenediamine and acetic anhydride. The resulting product is then purified using column chromatography.

Scientific Research Applications

2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to proteins and lipids. This inhibition leads to the alteration of glycosylation patterns, which can have significant effects on various cellular processes. 2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet has also been shown to inhibit the growth of various cancer cells and to enhance the immune response against cancer cells. Moreover, it has been shown to have anti-inflammatory properties and to protect against ischemia-reperfusion injury.

properties

CAS RN

143873-64-7

Product Name

2'-Aminoethylphosphoryl(-6)-N-acetylglucosamine

Molecular Formula

C10H21N2O9P

Molecular Weight

344.26 g/mol

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl 2-aminoethyl hydrogen phosphate

InChI

InChI=1S/C10H21N2O9P/c1-5(13)12-7-9(15)8(14)6(21-10(7)16)4-20-22(17,18)19-3-2-11/h6-10,14-16H,2-4,11H2,1H3,(H,12,13)(H,17,18)/t6-,7-,8-,9-,10-/m1/s1

InChI Key

VPNPNYQWJWMYJO-VVULQXIFSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)COP(=O)(O)OCCN)O)O

SMILES

CC(=O)NC1C(C(C(OC1O)COP(=O)(O)OCCN)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COP(=O)(O)OCCN)O)O

Other CAS RN

143873-64-7

synonyms

2'-aminoethylphosphoryl(-6)-N-acetylglucosamine
2-APAGluN

Origin of Product

United States

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